5'-bromo-5'-désoxy-2',3'-O-isopropylidèneuridine

Vue d'ensemble

Description

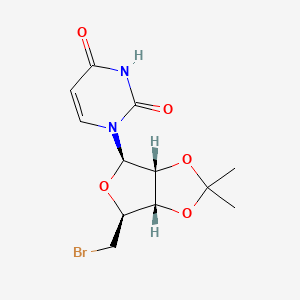

5’-Bromo-5’-deoxy-2’,3’-O-isopropylideneuridine is a synthetic nucleoside analogue. It is structurally similar to thymidine, a nucleoside that is a component of DNA. This compound is often used in scientific research to study cell proliferation and DNA synthesis.

Applications De Recherche Scientifique

5’-Bromo-5’-deoxy-2’,3’-O-isopropylideneuridine has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and nucleoside analogue studies.

Biology: Employed in cell proliferation studies and DNA synthesis research.

Medicine: Investigated for its potential use as a radiosensitizer and diagnostic tool in cancer research.

Industry: Utilized in the production of nucleoside analogues for various applications

Mécanisme D'action

Target of Action

5’-Bromo-5’-deoxy-2’,3’-O-isopropylideneuridine, also known as 1-[(3aR,4R,6S,6aS)-6-(bromomethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione, is a synthetic nucleoside analogue . Its primary target is DNA , specifically during the S phase of the cell cycle .

Mode of Action

This compound acts as a thymidine analogue and is incorporated into DNA during the S phase of the cell cycle . It competes with thymidine for incorporation into DNA . Once incorporated, it can be detected with an anti-BrdU antibody .

Biochemical Pathways

The compound is involved in the DNA synthesis pathway . It is used to study cell signaling and other processes that induce cell proliferation . It is commonly used to measure DNA synthesis and to label dividing cells .

Pharmacokinetics

It is known that the compound can be incorporated into dna during the s phase of the cell cycle , suggesting that it is able to penetrate the cell membrane and reach the cell nucleus.

Result of Action

The incorporation of this compound into DNA allows for the detection and study of cell proliferation . It can stimulate cellular differentiation and maturation in leukemia cell lines, while it inhibits differentiation of friend erythroleukemia cells .

Analyse Biochimique

Biochemical Properties

5’-bromo-5’-deoxy-2’,3’-O-isopropylideneuridine is incorporated into cellular DNA during the S-phase of the cell cycle . It is selectively incorporated into cellular DNA during S-phase , which makes it an excellent marker for DNA synthesis and cell proliferation .

Cellular Effects

5’-bromo-5’-deoxy-2’,3’-O-isopropylideneuridine has been used to study the effect of electroconvulsive seizures on hippocampal neurogenesis . It has also been used to study the loss-of-gene function in adult zebrafish heart . It is known to stimulate cellular differentiation and maturation in leukemia cell lines, while it inhibits differentiation of friend erythroleukemia cells .

Molecular Mechanism

The molecular mechanism of 5’-bromo-5’-deoxy-2’,3’-O-isopropylideneuridine involves its incorporation into DNA during the S phase of the cell cycle . This incorporation often subsequently uses specific antibodies with fluorescent tags, for detection of the incorporated compound, via such methods as flow cytometry or fluorescence microscopy .

Temporal Effects in Laboratory Settings

The effects of 5’-bromo-5’-deoxy-2’,3’-O-isopropylideneuridine over time in laboratory settings are not well-documented in the literature. It is known that it is used to measure DNA synthesis and to label dividing cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5’-bromo-5’-deoxy-2’,3’-O-isopropylideneuridine typically involves the bromination of 5’-deoxy-2’,3’-O-isopropylideneuridine. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves the use of industrial-grade brominating agents and solvents, along with specialized equipment to ensure the reaction is carried out safely and efficiently.

Analyse Des Réactions Chimiques

Types of Reactions

5’-Bromo-5’-deoxy-2’,3’-O-isopropylideneuridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Hydrolysis: The isopropylidene group can be hydrolyzed to yield the corresponding uridine derivative.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the isopropylidene group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various nucleoside analogues, while hydrolysis will yield the corresponding uridine derivative.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Bromo-2’-deoxyuridine: Another thymidine analogue used in DNA synthesis studies.

5-Iodo-2’-deoxyuridine: Similar to 5-bromo-2’-deoxyuridine but with an iodine atom instead of bromine.

5-Fluoro-2’-deoxyuridine: A fluorinated analogue used in cancer treatment.

Uniqueness

5’-Bromo-5’-deoxy-2’,3’-O-isopropylideneuridine is unique due to its isopropylidene protection, which can be selectively removed under specific conditions. This allows for targeted studies and applications in various fields .

Activité Biologique

5'-Bromo-5'-deoxy-2',3'-O-isopropylideneuridine (Br-dU) is a modified nucleoside that has garnered attention due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

5'-Bromo-5'-deoxy-2',3'-O-isopropylideneuridine is a nucleoside analogue where the bromine atom at the 5' position enhances its reactivity and biological activity. The isopropylidene group provides stability against hydrolysis, which is crucial for maintaining its biological efficacy.

Br-dU exhibits several mechanisms of action that contribute to its biological activity:

- Antiviral Activity : The compound has been shown to inhibit viral replication by interfering with nucleic acid synthesis.

- Anticancer Properties : It acts as a thymidine analogue, which can be incorporated into DNA during replication, leading to cytotoxic effects in rapidly dividing cells.

- Enzyme Inhibition : Br-dU has been reported to inhibit certain kinases, which play critical roles in cell signaling pathways related to cancer progression .

Biological Activity Data

The following table summarizes the biological activities and effects of Br-dU based on various studies:

Case Study 1: Antiviral Efficacy

In a study assessing the antiviral properties of Br-dU, researchers found that it significantly reduced the replication of herpes simplex virus (HSV) in vitro. The compound's mechanism involved incorporation into viral DNA, which ultimately led to the termination of viral replication .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of Br-dU on human cancer cell lines. The results indicated that treatment with Br-dU led to increased apoptosis rates compared to untreated controls. The study highlighted the compound's potential as a chemotherapeutic agent, particularly against breast and colon cancer cells .

Propriétés

IUPAC Name |

1-[(3aR,4R,6S,6aS)-6-(bromomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O5/c1-12(2)19-8-6(5-13)18-10(9(8)20-12)15-4-3-7(16)14-11(15)17/h3-4,6,8-10H,5H2,1-2H3,(H,14,16,17)/t6-,8-,9-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFUBUBFFUODMSG-PEBGCTIMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)N3C=CC(=O)NC3=O)CBr)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=CC(=O)NC3=O)CBr)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.